Cas no 1210048-18-2 (7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine)

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is a boronic ester derivative of [1,2,4]triazolo[1,5-a]pyridine, commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances handling and storage, while the [1,2,4]triazolo[1,5-a]pyridine scaffold contributes to its utility in pharmaceutical and agrochemical synthesis. The compound exhibits good solubility in organic solvents, facilitating its use in homogeneous reaction conditions. Its high purity and well-defined reactivity profile make it a reliable choice for constructing complex heterocyclic systems. This reagent is particularly valuable in medicinal chemistry for the development of biologically active molecules.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine structure
1210048-18-2 structure
Product Name:7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
CAS No:1210048-18-2
MF:C12H16BN3O2
MW:245.085342407227
MDL:MFCD13181995
CID:2125632
PubChem ID:59286333
Update Time:2025-06-20

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
    • 1210048-18-2
    • AKOS025395283
    • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine
    • WFMXTDCKCIQMDT-UHFFFAOYSA-N
    • SY060545
    • AC-30078
    • CS-12534
    • CS-0135412
    • [1,2,4]Triazolo[1,5-a]pyridine-7-boronic Acid Pinacol Ester
    • 7-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
    • DA-14367
    • MFCD13181995
    • MB12546
    • [1,2,4]TRIAZOLO[1,5-A]PYRIDIN-7-YLBORONIC ACID PINACOL ESTER
    • SCHEMBL3311977
    • MDL: MFCD13181995
    • Inchi: 1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(7-9)14-8-15-16/h5-8H,1-4H3
    • InChI Key: WFMXTDCKCIQMDT-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CN3C(C=2)=NC=N3)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 245.1335569g/mol
  • Monoisotopic Mass: 245.1335569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.6Ų

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine Pricemore >>

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7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:1210048-18-2)7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Order Number:A906700
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:25
Price ($):206.0/709.0
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7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine Related Literature

Additional information on 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

Introduction to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1210048-18-2)

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine, commonly referred to as Tetramethyl-1,3,2-dioxaborolane-substituted [1,2,4]triazolo[1,5-a]pyridine, is a versatile compound with significant applications in the field of medicinal chemistry and organic synthesis. This compound is characterized by its unique boronic ester functionality and its triazolopyridine scaffold, which endows it with a wide range of reactivity and potential biological activities.

The chemical structure of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1210048-18-2) is particularly noteworthy for its boronic ester moiety. This functional group is highly reactive and can participate in various chemical reactions such as Suzuki-Miyaura coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules and are widely used in the development of pharmaceuticals and materials science.

Recent research has highlighted the potential of Tetramethyl-1,3,2-dioxaborolane-substituted [1,2,4]triazolo[1,5-a]pyridine in drug discovery. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound can serve as a potent scaffold for the design of new antiviral agents. The triazolopyridine core provides a rigid and planar structure that can enhance binding affinity to target proteins. Additionally, the boronic ester functionality can be readily modified to introduce various substituents that can fine-tune the pharmacological properties of the final product.

In another significant development, researchers at the University of California have explored the use of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine in cancer therapy. The compound has shown promising results in inhibiting the growth of cancer cells by targeting specific signaling pathways. The ability to modulate these pathways through precise chemical modifications makes this compound a valuable tool in the arsenal against cancer.

The synthetic accessibility of Tetramethyl-1,3,2-dioxaborolane-substituted [1,2,4]triazolo[1,5-a]pyridine is another factor that contributes to its popularity among chemists. The compound can be synthesized through a series of well-established reactions involving readily available starting materials. This ease of synthesis ensures that it can be produced on a large scale for both research and industrial applications.

In terms of safety and handling, it is important to note that while 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is not classified as a hazardous material under current regulations (such as those outlined by OSHA or the EPA), standard laboratory safety protocols should always be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact and inhalation.

The future outlook for Tetramethyl-1,3,2-dioxaborolane-substituted [1,2,4]triazolo[1,5-a]pyridine is promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As more studies are conducted and new derivatives are synthesized and tested for their biological activities and pharmacological properties, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine is poised to play a significant role in advancing the fields of medicinal chemistry and drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1210048-18-2)7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
A906700
Purity:99%/99%
Quantity:1g/5g
Price ($):206.0/709.0
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